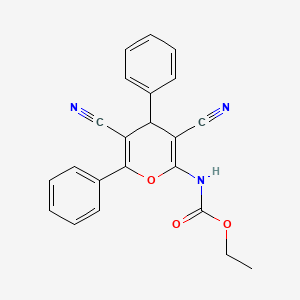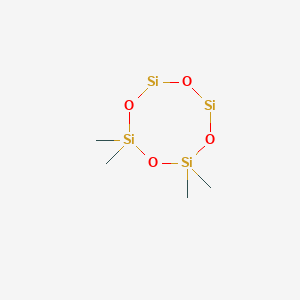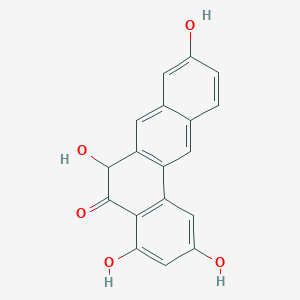![molecular formula C18H15NO5S B14347559 [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid CAS No. 91486-29-2](/img/structure/B14347559.png)
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of phenothiazine derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and Fenton’s reagent are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, reduced phenothiazine derivatives, and substituted phenothiazine compounds.
Applications De Recherche Scientifique
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of [1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of efflux pumps, disruption of cellular membranes, and interference with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Chlorpromazine: A well-known antipsychotic agent with similar pharmacological properties.
Promethazine: An antiemetic and antihistamine with structural similarities.
Uniqueness
[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid is unique due to its specific functional groups and the resulting chemical properties
Propriétés
Numéro CAS |
91486-29-2 |
|---|---|
Formule moléculaire |
C18H15NO5S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[1-oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid |
InChI |
InChI=1S/C18H15NO5S/c1-9(15(17(21)22)18(23)24)16(20)10-6-7-14-12(8-10)19-11-4-2-3-5-13(11)25-14/h2-9,15,19H,1H3,(H,21,22)(H,23,24) |
Clé InChI |
RGTWACMUNWNOAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)C(=O)O)C(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)

![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)





